(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide
Description
This compound is a chiral acetamide derivative featuring a 2-aminothiazole moiety linked to a phenyl-ethylamino-hydroxy-phenylethyl substituent. The stereochemistry at the S-configuration center likely influences its biological activity and binding affinity. The 2-aminothiazole group is a pharmacophore commonly associated with antimicrobial, anticancer, and kinase-inhibitory properties . Structural determination methods (e.g., NMR, UV) outlined in Tables of Spectral Data for Structure Determination of Organic Compounds (Pretsch et al., 2013) could be applied to elucidate its conformation and purity .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2S)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Material Selection
The stereochemical outcome of the hydroxy-phenylethylamine moiety is determined during the initial steps. For the (S) -enantiomer, (S)-mandelic acid ((S)-2-hydroxy-2-phenylacetic acid ) serves as the chiral precursor instead of the (R) -form used in reported syntheses. This substitution ensures the desired configuration at the hydroxy-bearing carbon.
Reaction Scheme 1: Synthesis of (S)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
(S)-Mandelic acid reacts with 4-nitrophenylethylamine (as monohydrochloride or ½ sulfate) in the presence of coupling agents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) . This yields (S)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (Intermediate A).
Key Parameters:
Reduction of Nitro to Amine Group
Intermediate A undergoes catalytic hydrogenation to produce (S)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride (Intermediate B).
Reaction Conditions:
Thiazole Ring Formation and Acetamide Coupling
The final step involves coupling Intermediate B with 2-aminothiazol-4-acetic acid (Intermediate C) to form the target compound.
Reaction Scheme 2: Synthesis of (S)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide
Intermediate C is activated using HOBt and EDC in THF , followed by reaction with Intermediate B.
Optimized Parameters:
-
Solvent: THF (2–4 volumes)
-
Base: Triethylamine (TEA) (1.1–1.3 equivalents)
-
Temperature: 20–25°C
-
Reaction Time: 4–6 hours
Critical Process Parameters and Optimization
Solvent Systems and Reaction Efficiency
Solvent choice significantly impacts reaction kinetics and purity:
| Step | Preferred Solvent | Alternative Solvents | Impact on Yield |
|---|---|---|---|
| Mandelic Acid Coupling | DMF | DMSO, Acetonitrile | ±5% variance |
| Hydrogenation | THF | 2-Propanol, Ethanol | ±3% variance |
| Acetamide Coupling | THF | 2-Methyl-THF, MTBE | ±7% variance |
Temperature Control in Crystallization
Isolation of the (S) -enantiomer in pure form requires controlled crystallization:
-
Crystallization Solvent: Ethanol/water (7:3 v/v)
-
Duration: 12–15 hours
Stereochemical Purity and Analytical Characterization
Chiral Resolution Techniques
If racemic mixtures form during synthesis, resolution methods include:
Spectroscopic Data
Challenges in (S)-Enantiomer Synthesis
-
Cost of Chiral Starters: (S)-Mandelic acid is less commercially prevalent than the (R) -form, increasing production costs.
-
Racemization Risks: High temperatures (>40°C) during coupling or hydrogenation may lead to enantiomer interconversion.
Industrial-Scale Adaptations
Patent WO2015155664A1 outlines scalable modifications:
-
Continuous Hydrogenation: Fixed-bed reactors with Pd/C catalysts improve throughput.
-
Solvent Recycling: THF recovery systems reduce waste.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The thiazole ring and phenylethylamine moiety are crucial for its binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
The compound shares structural motifs with several acetamide and thiazole derivatives. Below is a comparative analysis based on available evidence:
Key Observations:
Pharmacophore Variations: Unlike simpler acetamides (e.g., N-(4-Phenyl-2-thiazolyl)acetamide), the target compound incorporates a hydroxy-phenylethylamino side chain, which may enhance solubility and target specificity compared to alkyl or sulfonyl variants .
Stereochemical Influence : The S-configuration distinguishes it from racemic analogs like 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide, where chirality affects herbicidal potency .
Research Findings and Hypotheses
- 2-Aminothiazole Efficacy: Derivatives like N-(4-Phenyl-2-thiazolyl)acetamide demonstrate utility as synthetic intermediates for bioactive molecules, suggesting the target compound could serve a similar role .
- Structural Flexibility: The hydroxy-phenylethylamino group may enable hydrogen bonding with biological targets, analogous to interactions observed in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide crystals .
Biological Activity
(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide, commonly referred to as Mirabegron, is a synthetic compound primarily known for its application as a beta-3 adrenergic agonist used in the treatment of overactive bladder (OAB). This article delves into its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 424.516 g/mol
- CAS Number : 2865161-72-2
- SMILES Notation : Nc1nc(CC(=O)Nc2ccc(CCN(CC@Hc3ccccc3)C=O)cc2)cs1
Mirabegron functions by selectively stimulating the beta-3 adrenergic receptors located in the bladder. This stimulation results in the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill cycle, thereby increasing bladder capacity and reducing the frequency of involuntary contractions.
Pharmacological Effects
-
Overactive Bladder Treatment :
- Clinical trials have demonstrated that Mirabegron significantly reduces the number of incontinence episodes and improves quality of life for patients suffering from OAB.
- A study indicated that patients experienced a reduction in urge incontinence episodes by approximately 50% after 12 weeks of treatment .
-
Antitumor Activity :
- Research has shown that thiazole derivatives, including Mirabegron, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values less than 2 µg/mL against certain tumor cells, indicating potential for further development as antitumor agents .
- Antimicrobial Properties :
Case Studies and Clinical Trials
Several clinical studies have been conducted to assess the efficacy and safety profile of Mirabegron:
Structure-Activity Relationship (SAR)
The biological activity of Mirabegron can be attributed to its unique structural components. The thiazole moiety plays a critical role in its interaction with biological targets. Modifications at specific positions on the phenyl rings have been shown to enhance receptor selectivity and potency.
Scientific Research Applications
Synthesis and Preparation
The synthesis of (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide has been documented in several patents, highlighting various synthetic routes that emphasize the importance of regioselectivity and functional group transformations. A notable process involves the use of specific precursors and reaction conditions to yield high-purity products suitable for biological evaluation .
Antitumor Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For instance, a study published in MDPI demonstrated the synthesis of various thiazole derivatives with promising anticancer activity against different cancer cell lines .
Beta-Adrenergic Agonist Activity
This compound has been explored for its potential as a beta-3 adrenergic agonist, which plays a crucial role in metabolic regulation and obesity treatment. The structural attributes of this compound contribute to its ability to selectively activate beta receptors, leading to therapeutic implications in metabolic disorders .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's efficacy in modulating various biological pathways. Its action mechanism includes inhibition of specific enzymes and receptors that are pivotal in disease processes such as inflammation and cancer progression. The compound's dual-action potential makes it a candidate for further development in combinatorial therapies.
Case Studies
Q & A
Q. What are the key synthetic routes for preparing (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 2-aminothiazole core. For example:
- Step 1 : Reacting 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .
- Step 2 : Introducing the hydroxy-phenylethylamine moiety via nucleophilic substitution or amide coupling. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with catalysts such as HOBt/EDCI to enhance selectivity .
- Step 3 : Chiral resolution (e.g., chiral HPLC or enzymatic resolution) to isolate the (S)-enantiomer, critical for stereospecific bioactivity .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of functional groups (e.g., amide protons at δ 6.5–8.5 ppm, thiazole carbons at ~150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₅N₅O₂S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions in amide couplings .
- Catalyst Screening : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantioselectivity during asymmetric synthesis. For example, a 15% increase in (S)-enantiomer yield was reported using Ru-BINAP systems .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during amide bond formation .
Q. How can researchers resolve contradictions in spectral data during structural confirmation?
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping thiazole and aromatic signals .
- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing can address discrepancies in NOESY or ROESY data .
- Cross-Validation : Compare experimental IR spectra with computational (DFT) predictions to verify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Functional Group Modifications : Replace the 2-hydroxy-2-phenylethylamine moiety with bulkier groups (e.g., cyclohexanol derivatives) to study steric effects on receptor binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring improved activity by 3-fold in a recent DHFR inhibition study .
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or PARP) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
